molecular formula C5H9FO2 B6281969 (3-fluorooxolan-2-yl)methanol, Mixture of diastereomers CAS No. 1822809-96-0

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers

Cat. No.: B6281969
CAS No.: 1822809-96-0
M. Wt: 120.12 g/mol
InChI Key: ZULFHOWSYKJQEA-UHFFFAOYSA-N
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Description

(3-fluorooxolan-2-yl)methanol, Mixture of diastereomers, is a chemical compound with the molecular formula C5H9FO2 and a molecular weight of 120.1 g/mol. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. It has gained significant attention in various fields due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorooxolan-2-yl)methanol typically involves the fluorination of oxolane derivatives. One common method includes the reaction of oxolane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (3-fluorooxolan-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

(3-fluorooxolan-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3-fluorooxolan-2-yl)methanol can yield (3-fluorooxolan-2-yl)aldehyde or (3-fluorooxolan-2-yl)carboxylic acid.

Scientific Research Applications

(3-fluorooxolan-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-fluorooxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorooxolan-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (3-bromooxolan-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.

    (3-iodooxolan-2-yl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(3-fluorooxolan-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs.

Properties

CAS No.

1822809-96-0

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

(3-fluorooxolan-2-yl)methanol

InChI

InChI=1S/C5H9FO2/c6-4-1-2-8-5(4)3-7/h4-5,7H,1-3H2

InChI Key

ZULFHOWSYKJQEA-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1F)CO

Purity

95

Origin of Product

United States

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